Cas no 158773-33-2 (3-(Aminomethyl)-1H-1,2,4-triazol-5-amine)
3-(Aminomethyl)-1H-1,2,4-triazol-5-amine Chemical and Physical Properties
Names and Identifiers
-
- 3-(Aminomethyl)-1H-1,2,4-triazol-5-amine
- EN300-7177662
- DB-139547
- STK683805
- AKOS015863158
- 5-(aminomethyl)-1H-1,2,4-triazol-3-amine
- AKOS002683942
- 1H-1,2,4-triazole-5-methanamine, 3-amino-, dihydrochloride
- CS-0447414
- SCHEMBL759756
- 3-Amino-5-(aminomethyl)-1,2,4-triazole
- ALBB-017640
- 5-Amino-1H-1,2,4-triazole-3-methanamine
- 5-(AMINOMETHYL)-4H-1,2,4-TRIAZOL-3-AMINE
- 158773-33-2
- BBL030220
-
- MDL: MFCD19982718
- Inchi: 1S/C3H7N5/c4-1-2-6-3(5)8-7-2/h1,4H2,(H3,5,6,7,8)
- InChI Key: YAJUVCFUFFPHBD-UHFFFAOYSA-N
- SMILES: N1C(CN)=NC(N)=N1
Computed Properties
- Exact Mass: 113.07014524Da
- Monoisotopic Mass: 113.07014524Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 74.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.5
- Topological Polar Surface Area: 93.6Ų
3-(Aminomethyl)-1H-1,2,4-triazol-5-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A761049-25g |
3-(Aminomethyl)-1H-1,2,4-triazol-5-amine |
158773-33-2 | 97% | 25g |
$1670.0 | 2024-04-23 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | BB52-7632-5g |
3-(aminomethyl)-1H-1,2,4-triazol-5-amine |
158773-33-2 | nan | 5g |
¥7581.60 | 2025-04-18 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | BB52-7632-10g |
3-(aminomethyl)-1H-1,2,4-triazol-5-amine |
158773-33-2 | nan | 10g |
¥9266.40 | 2025-04-18 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | BB52-7632-25g |
3-(aminomethyl)-1H-1,2,4-triazol-5-amine |
158773-33-2 | nan | 25g |
¥17901.00 | 2025-04-18 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | BB52-7632-50g |
3-(aminomethyl)-1H-1,2,4-triazol-5-amine |
158773-33-2 | nan | 50g |
¥29484.00 | 2025-04-18 |
3-(Aminomethyl)-1H-1,2,4-triazol-5-amine Suppliers
3-(Aminomethyl)-1H-1,2,4-triazol-5-amine Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on 3-(Aminomethyl)-1H-1,2,4-triazol-5-amine
Recent Advances in the Study of 3-(Aminomethyl)-1H-1,2,4-triazol-5-amine (CAS: 158773-33-2)
3-(Aminomethyl)-1H-1,2,4-triazol-5-amine (CAS: 158773-33-2) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. Recent studies have explored its role as a versatile scaffold for the synthesis of novel bioactive molecules, particularly in the context of antimicrobial, anticancer, and antiviral therapies. This research brief aims to summarize the latest findings related to this compound, highlighting its chemical properties, biological activities, and potential therapeutic applications.
One of the key areas of interest in recent research has been the synthesis and optimization of 3-(Aminomethyl)-1H-1,2,4-triazol-5-amine derivatives. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that modifications to the triazole ring and the aminomethyl side chain can significantly enhance the compound's binding affinity to target proteins, such as bacterial enzymes and cancer-related kinases. These findings suggest that 3-(Aminomethyl)-1H-1,2,4-triazol-5-amine could serve as a promising lead compound for the development of new antimicrobial and anticancer agents.
In addition to its potential as a therapeutic agent, 3-(Aminomethyl)-1H-1,2,4-triazol-5-amine has also been investigated for its role in chemical biology. A recent study in ACS Chemical Biology (2024) utilized this compound as a molecular probe to study protein-ligand interactions in bacterial biofilms. The researchers found that the compound's unique structural features enable it to selectively bind to key proteins involved in biofilm formation, offering new insights into potential strategies for disrupting bacterial resistance mechanisms.
Another noteworthy development is the application of 3-(Aminomethyl)-1H-1,2,4-triazol-5-amine in antiviral research. A preprint article (2024) reported that derivatives of this compound exhibit inhibitory activity against viral proteases, including those of SARS-CoV-2 and influenza viruses. The study employed molecular docking and in vitro assays to demonstrate the compound's ability to interfere with viral replication, suggesting its potential as a broad-spectrum antiviral agent. Further in vivo studies are currently underway to validate these findings.
Despite these promising results, challenges remain in the development of 3-(Aminomethyl)-1H-1,2,4-triazol-5-amine-based therapeutics. Issues such as solubility, bioavailability, and potential off-target effects need to be addressed through further structural optimization and pharmacokinetic studies. However, the compound's versatility and demonstrated biological activities make it a compelling candidate for future drug discovery efforts.
In conclusion, 3-(Aminomethyl)-1H-1,2,4-triazol-5-amine (CAS: 158773-33-2) represents a valuable scaffold in chemical biology and medicinal chemistry, with diverse applications ranging from antimicrobial to antiviral therapies. Ongoing research continues to uncover its potential, and future studies will likely focus on optimizing its pharmacological properties and expanding its therapeutic scope. This brief highlights the importance of this compound in current research and underscores its potential to contribute to the development of novel therapeutic agents.
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